![molecular formula C10H14ClNO3 B1274224 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride CAS No. 55458-85-0](/img/structure/B1274224.png)
2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride
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Overview
Description
“2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride” is a chemical compound with the molecular formula C10H13NO3.ClH . It has a molecular weight of 231.68 . The compound is typically found in a powder form .
Molecular Structure Analysis
The InChI code for “2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride” is 1S/C10H13NO3.ClH/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride” is a powder . It has a melting point of 240-243°C . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Biochemical Research
2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride: is utilized in biochemical research due to its role as a biochemical for proteomics research . Its properties make it suitable for studying protein interactions and functions, which can be pivotal in understanding cellular processes and disease mechanisms.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMMTWRVAIGLPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204022 |
Source
|
Record name | Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride | |
CAS RN |
55458-85-0 |
Source
|
Record name | Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055458850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (4-(2-aminoethyl)phenoxy-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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